3-methyl-1-propyl-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
5-methyl-2-propylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-4-12-7(8(13)10-9)5-6(2)11-12/h5H,3-4,9H2,1-2H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNSDWUZAMHBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Propyl-3-Methylpyrazole-5-Carboxylic Acid Ethyl Ester
The foundational step involves preparing the pyrazole ester precursor. As described in DE19701277A1, alkylation of pyrazole-3-carboxylic acid esters with propylating agents like n-propyl bromide occurs under basic conditions. A representative procedure utilizes:
- Substrate : 3-Methylpyrazole-5-carboxylic acid ethyl ester
- Alkylating agent : n-Propyl bromide (1.2 equiv)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : Acetonitrile, refluxed for 8–12 hours
- Yield : 79–85%
The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic propyl carbon. Steric effects from the 3-methyl group direct alkylation predominantly to the N1 position.
Hydrazinolysis to Form Carbohydrazide
Conversion of the ester to carbohydrazide employs hydrazine hydrate. CN101085758A details a protocol using:
- Ester : 1-Propyl-3-methylpyrazole-5-carboxylic acid ethyl ester (1.0 equiv)
- Reagent : 80% Hydrazine hydrate (3.0 equiv)
- Solvent : Ethanol, refluxed for 6 hours
- Workup : Filtration and recrystallization from ethyl acetate
- Yield : 72–78%
Critical parameters include stoichiometric excess of hydrazine and prolonged reflux to ensure complete conversion. Side products like 5-aminopyrazole derivatives form if residual ester remains.
Bromination-Amination Sequence
Regioselective Bromination at C4
CN103044331A discloses bromination of the ester intermediate using bromine in dichloromethane at 10–50°C. Key conditions:
- Substrate : 1-Propyl-3-methylpyrazole-5-carboxylic acid ethyl ester
- Bromine : 1.1 equiv, added dropwise
- Solvent : Dichloromethane, stirred for 4 hours
- Yield : 89–93%
The electron-rich C4 position undergoes electrophilic substitution preferentially due to the directing effects of the adjacent N1-propyl and C3-methyl groups.
Ammonolysis and Hydrazine Quenching
The brominated intermediate undergoes amination followed by hydrazinolysis:
- Amination :
- Hydrazinolysis :
This two-step approach mitigates over-alkylation risks but requires high-pressure equipment for amination.
Direct Hydrazinolysis of Pyrazole Carboxylic Acid Esters
PMC10789823 reports a single-step method under optimized conditions:
- Substrate : 1-Propyl-3-methylpyrazole-5-carboxylic acid ethyl ester
- Reagent : Hydrazine hydrate (4.0 equiv)
- Catalyst : Piperidine (0.2 equiv)
- Solvent : Ethanol, microwave irradiation at 100°C for 2 hours
- Yield : 82%
Microwave assistance reduces reaction time from 12 hours to 2 hours while improving yield by 8–10% compared to conventional heating.
Alternative Pathways via Carbothioate Intermediates
Carbothioate Formation
A PMC study synthesizes the title compound via a carbothioate intermediate:
- Reaction : Pyrazole ester with CS₂ and KOH in ethanol yields potassium pyrazole-5-carbothioate.
- Hydrazinolysis : Hydrazine hydrate reflux in ethanol converts carbothioate to carbohydrazide.
While avoiding bromination steps, this route introduces sulfur handling challenges and lower yields compared to direct methods.
Comparative Analysis of Synthetic Routes
| Method | Steps | Key Advantages | Yield (%) | Limitations |
|---|---|---|---|---|
| Alkylation-Hydrazinolysis | 2 | High scalability, mild conditions | 72–78 | Requires pure ester precursor |
| Bromination-Amination | 3 | Regioselective functionalization | 68–74 | High-pressure equipment needed |
| Direct Hydrazinolysis | 1 | Time-efficient with microwave assistance | 82 | Specialized instrumentation required |
| Carbothioate Route | 2 | Avoids halogenated reagents | 65–70 | Sulfur byproduct disposal issues |
Industrial-Scale Considerations
CymitQuimica’s production process emphasizes:
- Catalyst recycling : Reuse of K₂CO₃ in alkylation reduces costs
- Solvent recovery : Dichloromethane and ethanol distillation achieves >90% recovery
- Purity control : Recrystallization from ethyl acetate/hexane (1:3) gives >99% purity
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazide moiety, leading to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole amines.
Scientific Research Applications
Agricultural Chemistry
Role in Agrochemicals
3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide is primarily utilized as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. These compounds play a crucial role in enhancing crop protection and yield by controlling unwanted plant growth and diseases.
Case Study: Herbicide Development
In a study focused on the development of new herbicides, researchers synthesized various derivatives of this compound. The resulting compounds exhibited significant herbicidal activity against a range of weed species, demonstrating the compound's potential as a key ingredient in effective agricultural formulations .
Pharmaceutical Development
Therapeutic Applications
The compound is also explored for its potential in pharmaceutical development, particularly in designing anti-inflammatory and analgesic agents. Its unique structure allows for modifications that can enhance therapeutic efficacy.
Case Study: Anti-inflammatory Agents
A recent investigation assessed the anti-inflammatory properties of derivatives based on this compound. The study found that certain derivatives significantly inhibited pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents for inflammatory diseases .
Material Science
Advanced Materials
In material science, this compound is employed to create advanced materials, including polymers and coatings. These materials are essential for developing products with improved durability and resistance to environmental factors.
Application Example: Coatings
Research has shown that incorporating this compound into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials. Such advancements are critical for applications requiring robust performance under challenging conditions .
Analytical Chemistry
Reagent Utilization
The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances. This application is vital for improving accuracy in research and quality control processes.
Case Study: Environmental Monitoring
In environmental studies, this compound was utilized in assays to detect pesticide residues in agricultural runoff. The results demonstrated its effectiveness as a reliable reagent for monitoring environmental pollutants .
Biochemistry
Biochemical Assays
The compound is involved in biochemical assays to understand enzyme activities and metabolic pathways, which are crucial for drug discovery and development.
Case Study: Enzyme Activity Studies
A study investigated the effects of this compound on enzyme kinetics related to metabolic pathways. The findings revealed that certain concentrations of the compound could modulate enzyme activity, providing insights into its potential role as a biochemical tool .
Summary Table of Applications
| Field | Application | Example Case Study |
|---|---|---|
| Agricultural Chemistry | Synthesis of agrochemicals (fungicides/herbicides) | Development of herbicidal derivatives with significant activity |
| Pharmaceutical Development | Design of anti-inflammatory agents | Inhibition of pro-inflammatory cytokines by synthesized derivatives |
| Material Science | Creation of advanced materials (polymers/coatings) | Enhanced mechanical properties in polymer matrices |
| Analytical Chemistry | Reagent for detecting chemical substances | Monitoring pesticide residues in environmental samples |
| Biochemistry | Understanding enzyme activities | Modulation of enzyme kinetics related to metabolic pathways |
Mechanism of Action
The mechanism of action of 3-methyl-1-propyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key differences in substituents and properties among related pyrazole carbohydrazides:
Key Observations :
Electronic and Quantum Chemical Properties
Using principles from and , the absolute hardness (η) and electronegativity (χ) of these compounds can be theorized:
- MPC : Lower η due to electron-donating methyl and CONHNH₂ groups, increasing reactivity .
- Trifluoromethyl Analog () : Higher η (harder) due to the electron-withdrawing CF₃ group, reducing reactivity .
- Target Compound : Intermediate η, balancing electron-donating (propyl) and withdrawing (carbohydrazide) effects.
Biological Activity
3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This compound's structure includes a methyl group at the 3-position, a propyl group at the 1-position, and a carbohydrazide functional group at the 5-position, with the molecular formula . The following sections detail its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data tables.
Anticancer Activity
Numerous studies have highlighted the potential of this compound as an anticancer agent. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
- Xia et al. (2022) : This study synthesized various pyrazole derivatives and evaluated their antitumor activity. Among them, a related compound demonstrated significant cell apoptosis with an IC50 of 49.85 µM against A549 lung cancer cell lines .
- Fan et al. (2022) : The synthesis of pyrazole derivatives led to compounds that exhibited cytotoxicity against A549 cell lines, suggesting that structural modifications could enhance their anticancer effects .
Table: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound from Xia et al. | A549 | 49.85 | Induces apoptosis |
| Compound from Fan et al. | A549 | N/A | Cytotoxicity |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively documented. These compounds often exhibit significant inhibition of inflammatory responses.
Research Findings
- Sharath et al. (2014) : In this study, several pyrazole derivatives were tested for their anti-inflammatory activity using the carrageenan-induced paw edema model. One derivative showed over 84% inhibition compared to the standard drug diclofenac .
- Bandgar et al. (2014) : A series of novel pyrazole derivatives were evaluated for their anti-inflammatory properties, demonstrating comparable efficacy to established anti-inflammatory agents .
Table: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | Inhibition (%) | Standard Drug |
|---|---|---|
| Sharath et al. derivative | ≥84.2% | Diclofenac |
| Bandgar et al. derivative | Comparable to indomethacin | Indomethacin |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against various bacterial strains.
Key Studies
- Burguete et al. (2014) : This research found that certain pyrazole derivatives exhibited significant antibacterial activity against E. coli and S. aureus, indicating their potential as new antimicrobial agents .
- In Vitro Evaluation : Several derivatives were tested for minimum inhibitory concentration (MIC) values, with some showing remarkable efficacy against pathogenic bacteria .
Table: Antimicrobial Activity Data
| Compound Name | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| Burguete et al. derivative | E. coli | N/A |
| Active pyrazole derivatives | S. aureus | 0.22 - 0.25 |
Q & A
Basic: What synthetic routes are commonly used to prepare 3-methyl-1-propyl-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazides with β-ketoesters or aldehydes. For example, analogous pyrazole-carbohydrazides are synthesized via condensation of hydrazide derivatives with substituted pyrazole aldehydes under acidic or basic catalysis . Optimization strategies include:
- Temperature control : Reactions often proceed at 80–100°C in ethanol or DMF .
- Catalyst selection : Use of acetic acid or piperidine to enhance cyclization efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol improves purity .
Yield improvements (up to 70–85%) are achievable by monitoring reaction progress via TLC and adjusting stoichiometry of hydrazide/aldehyde precursors .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
Key techniques include:
- NMR spectroscopy :
- IR spectroscopy : Stretching bands at 3200–3400 cm⁻¹ (N-H), 1650–1700 cm⁻¹ (C=O), and 1550–1600 cm⁻¹ (C=N) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 168.20 for C₇H₁₂N₄O) and fragmentation patterns confirm molecular weight and structural motifs .
Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to filter candidates .
Advanced: How should researchers resolve contradictions between crystallographic data and computational models for this compound?
Methodological Answer:
- Refinement with SHELXL :
- Theoretical Validation :
Advanced: What strategies are employed to synthesize and evaluate novel derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Derivatization Approaches :
- Biological Assays :
Basic: What precautions are necessary for handling this compound in laboratory settings?
Methodological Answer:
- Safety Protocols :
- Storage : Store at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .
Advanced: How can researchers leverage X-ray crystallography to study intermolecular interactions in cocrystals or salts of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
